![molecular formula C15H10BrNO2 B1522178 2-(3-bromophenyl)-1H-indole-3-carboxylic acid CAS No. 1098340-10-3](/img/structure/B1522178.png)
2-(3-bromophenyl)-1H-indole-3-carboxylic acid
Overview
Description
“2-(3-bromophenyl)-1H-indole-3-carboxylic acid” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxylic acid group and a bromophenyl group .
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
Borinic acids and their derivatives are crucial in modern organic chemistry for constructing carbon–carbon and carbon–heteroatom bonds. 2-(3-bromophenyl)-1H-indole-3-carboxylic acid can be used in the synthesis of borinic acid derivatives, which are employed in cross-coupling reactions and catalysis. These compounds also find applications in medicinal chemistry, polymer, and optoelectronics materials due to their enhanced Lewis acidity .
Aurora A Kinase Inhibition
This compound has been identified as a novel and selective Aurora A kinase inhibitory lead. It exhibits apoptosis properties, which are significant in the design and synthesis of new pharmaceuticals. The compound’s ability to inhibit Aurora A kinase can be leveraged in cancer research, where it may contribute to the development of new cancer therapies .
Organoboron Compounds in Catalysis
Organoboron compounds, such as those derived from 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , are mainstays in catalysis. They are used in various transversal fields, including materials science, biology, imaging, and more. Their propensity to coordinate with alcohols and amino alcohols makes them suitable catalysts for regioselective functionalization of diols and carbohydrates .
Development of Bioactive Compounds
The structural properties of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid make it a candidate for the development of bioactive compounds. Its potential for coordination and the formation of stable complexes with other molecules can be exploited in the design of drugs with specific biological activities .
Synthesis of Phthalocyanines
This compound is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These are important in the field of materials science, particularly in the development of optoelectronic devices, due to their unique electronic properties .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenyl)-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROSKJCWFTBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251953 | |
Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-1H-indole-3-carboxylic acid | |
CAS RN |
1098340-10-3 | |
Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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